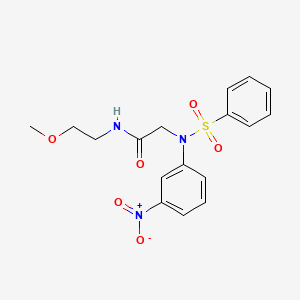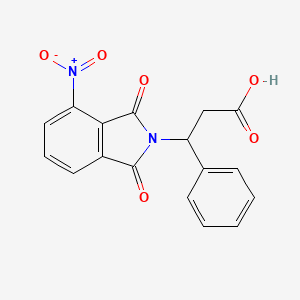
N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MNS is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for developing new drugs for various diseases.
Mecanismo De Acción
MNS works by binding to the surface of the MDM2 protein, preventing it from interacting with p53. This allows p53 to accumulate in the cell, leading to the activation of downstream pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
MNS has been shown to have potent anticancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MNS has been shown to have anti-inflammatory effects, making it a potential candidate for developing new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNS in lab experiments is its specificity for the MDM2-p53 interaction. This makes it a valuable tool for studying the role of this interaction in cancer and other diseases. However, one limitation of using MNS is its relatively low potency compared to other inhibitors of the MDM2-p53 interaction.
Direcciones Futuras
There are several potential future directions for research on MNS. One area of focus could be the development of more potent MDM2-p53 inhibitors based on the structure of MNS. Additionally, further studies could be conducted to investigate the potential applications of MNS in other diseases beyond cancer, such as inflammatory disorders. Finally, research could be conducted to investigate the potential use of MNS in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
MNS can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-nitrobenzenesulfonyl chloride with N-methoxy-N-methylglycine to produce N-methoxy-N-methyl-N-(3-nitrobenzenesulfonyl)glycine. This compound is then reacted with 2-methoxyethylamine to produce N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
MNS has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and division. This inhibition can lead to the activation of p53 and the induction of apoptosis, making MNS a potential candidate for developing new cancer therapies.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-26-11-10-18-17(21)13-19(14-6-5-7-15(12-14)20(22)23)27(24,25)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKIYUPUBUNQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)

